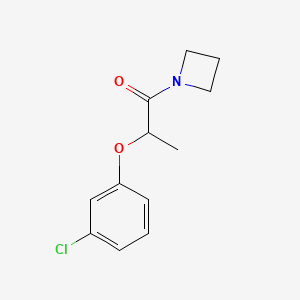![molecular formula C16H13ClFN3O B7515520 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the inhibition of certain enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. The compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately resulting in the death of cancer cells. The compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent anticancer activity, its ability to inhibit the activity of certain enzymes that are involved in DNA replication and repair, and its ability to induce apoptosis. However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, it may exhibit cytotoxicity towards normal cells, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One direction is to investigate its potential therapeutic applications in combination with other anticancer drugs. Another direction is to study its effects on different cancer cell lines and in vivo models. Additionally, further studies are needed to investigate its mechanism of action and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment. Finally, more research is needed to optimize its synthesis method and to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-chloro-4-fluoroaniline with 2-cyano-7-methylpyrido[1,2-a]pyrimidin-4-one in the presence of a suitable base and a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification of the product by column chromatography. The yield of the product is typically in the range of 60-70%.
Applications De Recherche Scientifique
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, prostate, and colon cancer. It works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O/c1-10-2-5-15-20-12(7-16(22)21(15)9-10)8-19-14-4-3-11(18)6-13(14)17/h2-7,9,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPOVCZMIJIPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CNC3=C(C=C(C=C3)F)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)







![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B7515542.png)
